3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Some bioactive sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, have been synthesized and characterized for their potential antimicrobial activity against various bacterial strains. These compounds exhibit significant in vitro activity, highlighting their potential use in developing new antibacterial agents (Bhatt, Kant, & Singh, 2016).
Antimalarial and Antifungal Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial uses also extends to antimalarial and antifungal applications. These compounds, upon testing, showed high activities, demonstrating their broad-spectrum potential in addressing multiple infectious diseases (Azab, Youssef, & El-Bordany, 2013).
Anticancer Potential
Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effect against human cancer cell lines. Specific compounds within this series showed promising activity, indicating their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Enzyme Inhibition for Drug Development
Sulfonamide derivatives of heterocyclic compounds are identified as promising candidates for inhibiting human carbonic anhydrases, crucial for various biochemical processes. This research provides a basis for developing substances with specific biological activity, potentially useful in treating diseases where enzyme inhibition is beneficial (Komshina et al., 2020).
Antibiofilm and Enzyme Inhibitor Applications
The synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker has shown potent bacterial biofilm and MurB enzyme inhibitory activities. Such compounds exhibit significant antibacterial efficacy, offering new avenues for tackling bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15-6-7-20(14-16(15)2)31(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-19(5)17(3)18(4)25-28/h6-9,14H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJPWIFGPANFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.